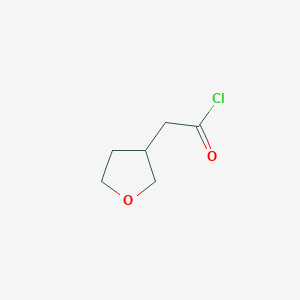
Tetrahydrofuran-3-ylacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetrahydrofuran-3-ylacetyl chloride (THF-AC) is a versatile reagent used in a variety of synthetic organic chemistry applications. It is a colorless liquid that is miscible with most organic solvents, and is also known as 3-chloro-2-oxetanone or 2-chloro-3-oxetanone. It is an important intermediate for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. THF-AC is also used as a catalyst in the synthesis of polymers and other materials.
Scientific Research Applications
1. Packaging and Storage of Foods
Tetrahydrofuran is used in the fabrication of articles for packaging, transporting, or storing foods. It serves as a solvent in casting films from solutions of various polymeric resins, which are vital in the food industry (Food & Subpart, 2012).
2. Chemical Synthesis
It is utilized in chemical synthesis, such as in the chlorination of tetrahydrofuran to produce various chloro THF compounds. This synthesis involves specific conditions and catalysts, highlighting the versatility of tetrahydrofuran in chemical reactions (Buyck & Lepeleire, 2010).
3. Polymerization Studies
Tetrahydrofuran is pivotal in the study of polymerization kinetics, as seen in research involving its polymerization initiated by acetyl perchlorate. This has implications for understanding polymer chemistry and developing new polymeric materials (Alamo, Guzmán, & Fatou, 1981).
4. Asymmetric Synthesis of Cyclic Ethers
It plays a role in the asymmetric synthesis of cyclic ethers, which are significant in creating various pharmaceutical and chemical compounds. This application demonstrates its importance in the field of organic chemistry and drug development (Clark, Fretwell, Whitlock, Burns, & Fox, 1998).
5. Plant Growth Research
Tetrahydrofuran derivatives have been synthesized and studied for their growth-promoting effects in plants, indicating potential applications in agriculture and botany (Keglević & Pokorný, 1969).
6. Environmental Impact Studies
Its impact on the environment, especially on enzyme activities in activated sludge, is a subject of study. Understanding this impact is crucial for environmental safety and wastewater treatment processes (Lv, Yao, Lv, & Min, 2008).
Properties
IUPAC Name |
2-(oxolan-3-yl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFMRVSWUCYNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2528194.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2528195.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B2528197.png)


![4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2528200.png)
![1-(3,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2528203.png)
![N-[(4-fluorophenyl)methyl]-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2528204.png)
![1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2528207.png)
![6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2528208.png)

![2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2528212.png)
